3-Methylideneoctane: Structural Elucidation, Synthesis, and the IUPAC Nomenclature Paradigm Shift
3-Methylideneoctane: Structural Elucidation, Synthesis, and the IUPAC Nomenclature Paradigm Shift
Executive Summary
For researchers and drug development professionals, precision in chemical nomenclature and synthetic methodology is non-negotiable. 3-Methylideneoctane (C₉H₁₈) serves as a critical case study in modern organic chemistry, not only as a versatile terminal alkene building block but also as a primary exemplar of the radical paradigm shift introduced in the 2013 IUPAC nomenclature recommendations.
This technical whitepaper explores the causality behind the IUPAC rule changes, details the physicochemical profile of 3-methylideneoctane, and provides a self-validating, regioselective synthetic protocol for its preparation.
Structural Elucidation & Physicochemical Profile
3-Methylideneoctane is a branched, acyclic hydrocarbon featuring a terminal exocyclic double bond. In drug discovery and materials science, such terminal alkenes are highly valued as substrates for cross-metathesis, hydroboration-oxidation, and palladium-catalyzed carbonylation [3].
To establish a baseline for analytical characterization, the quantitative data for 3-methylideneoctane is summarized below.
Table 1: Quantitative Data and Identifiers
| Property | Value | Source |
| Preferred IUPAC Name (PIN) | 3-Methylideneoctane | [2] |
| Legacy IUPAC Name | 2-Ethylhept-1-ene | [2] |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [1] |
| Exact Mass | 126.14085 Da | [1] |
| XLogP3 (Lipophilicity) | 4.5 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Canonical SMILES | CCCCCC(=C)CC | [1] |
The IUPAC Nomenclature Paradigm Shift
Understanding the shift in IUPAC rules is critical for cheminformatics, patent filing, and literature mining. The naming of 3-methylideneoctane perfectly illustrates the divergence between legacy rules and modern standardization.
The Legacy Approach (Pre-2013): Unsaturation Priority
Under the 1979 and 1993 IUPAC recommendations, the primary criterion for selecting the parent acyclic chain was the maximum number of double or triple bonds .
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Logic: Tracing the longest chain that includes the C=C double bond yields a 7-carbon chain (heptene). The remaining C2 fragment (ethyl group) becomes a substituent at position 2.
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Result: The compound was historically named 2-ethylhept-1-ene .
The Modern Approach (2013 Blue Book): Chain Length Priority
To optimize machine-readability (e.g., InChI and SMILES generation) and standardize parent structures, the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book") reversed this seniority.
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Logic: According to rule P-44.4.1 , the first criterion for choosing a preferred parent acyclic chain is the absolute length of the carbon chain (number of skeletal atoms). Unsaturation is relegated to a secondary criterion [2].
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Result: The longest continuous chain is 8 carbons (octane). The =CH₂ group at carbon 3 is treated as a substituent (methylidene). Thus, the Preferred IUPAC Name (PIN) is 3-methylideneoctane .
Fig 1: Logical divergence between pre-2013 and 2013 IUPAC nomenclature rules for acyclic alkenes.
Synthetic Methodology: Regioselective Wittig Olefination
Causality Behind the Experimental Choice
If one were to synthesize this compound via standard elimination (e.g., E1 dehydration of 3-methyl-3-octanol or E2 dehydrohalogenation), Zaitsev's rule would dictate the formation of the more substituted, thermodynamically stable internal alkenes (3-methyloct-2-ene or 3-methyloct-3-ene).
To achieve absolute regiocontrol and selectively isolate the kinetic terminal alkene, a Wittig olefination of octan-3-one is required [3]. The methylenetriphenylphosphorane ylide attacks the carbonyl carbon exclusively, preventing double-bond isomerization.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system, utilizing intrinsic visual cues to confirm reaction progress without requiring continuous external sampling.
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Ylide Generation (Visual Validation 1):
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Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert Argon atmosphere at 0 °C.
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Dropwise, add potassium tert-butoxide (t-BuOK, 1.2 eq).
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Self-Validation: The white suspension will immediately transition to a vibrant, canary-yellow solution. This color change confirms the successful deprotonation and formation of the active methylenetriphenylphosphorane ylide.
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Ketone Addition & Reaction (Visual Validation 2):
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Slowly add octan-3-one (1.0 eq) to the yellow ylide solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4–6 hours.
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Self-Validation: As the ketone is consumed, the yellow color will gradually fade. Simultaneously, a dense white precipitate of triphenylphosphine oxide (Ph₃PO) will form. The transition from a yellow solution to a white suspension indicates reaction completion.
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Quench and Extraction:
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Quench the reaction with saturated aqueous NH₄Cl.
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Extract the aqueous layer with pentane (3x). Causality: Pentane is chosen over ethyl acetate because 3-methylideneoctane is highly non-polar; pentane maximizes product recovery while leaving the polar Ph₃PO byproduct behind.
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Purification:
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (carefully, to avoid evaporating the volatile product).
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Purify via a short silica gel plug using 100% pentane as the eluent.
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Fig 2: Self-validating Wittig olefination workflow for the synthesis of 3-methylideneoctane.
Analytical Validation
To definitively confirm the structural integrity of the synthesized 3-methylideneoctane, the following analytical benchmarks must be met:
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Gas Chromatography-Mass Spectrometry (GC-MS): The chromatogram should yield a single peak (confirming the absence of internal alkene isomers). The mass spectrum will display a distinct molecular ion peak at m/z 126 , with typical fragmentation patterns for branched alkenes (e.g., loss of the pentyl chain yielding an m/z 55 fragment).
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¹H NMR Spectroscopy (CDCl₃): The hallmark of the successful Wittig olefination is the appearance of two distinct proton signals (often a multiplet or two closely spaced singlets) integrated to 2H in the alkene region at δ 4.65 – 4.75 ppm , corresponding to the terminal =CH₂ protons.
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¹³C NMR Spectroscopy (CDCl₃): The disappearance of the carbonyl carbon signal (~δ 210 ppm) from the octan-3-one starting material, replaced by two alkene carbon signals at approximately δ 150 ppm (quaternary C3) and δ 108 ppm (terminal =CH₂).
References
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National Center for Biotechnology Information. "3-Methylideneoctane | C9H18 | CID 13383766" PubChem. URL:[Link]
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Favre, H. A., & Powell, W. H. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book) - Section P-44.4.1" IUPAC / RSC Publishing. URL:[Link]
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Brunner, T. "Development of New Catalytic Systems for the Palladium-Catalyzed Carbonylation of Olefins (Chapter 4.4.3.2 Wittig Reactions)." Publikationsserver der Universität Regensburg. URL: [Link]
